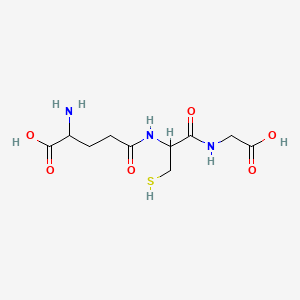

γ-谷氨酰半胱氨酰甘氨酸

描述

GGC, also known as γ-glutamylcysteine, is a dipeptide found in animals, plants, fungi, some bacteria, and archaea . It has a relatively unusual γ-bond between the constituent amino acids, L-glutamic acid and L-cysteine . It is a key intermediate in the γ-glutamyl cycle and is the most immediate precursor to the antioxidant glutathione .

Synthesis Analysis

GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL) . The production of GGC is the rate-limiting step in glutathione synthesis .Molecular Structure Analysis

The molecular formula of GGC is C8H14N2O5S . It has a molar mass of 250.27 g/mol . The structure of GGC involves a γ-bond between the constituent amino acids, L-glutamic acid and L-cysteine .Chemical Reactions Analysis

The sulfhydryl group (−SH) of the cysteine in GGC is involved in reduction and conjugation reactions . These reactions provide the means for removal of peroxides and many xenobiotic compounds .Physical and Chemical Properties Analysis

GGC appears as white, opaque crystals . It has a log P value of -1.168, indicating its hydrophilic nature . The acidity (pKa) is 2.214 .科学研究应用

1. 在细胞保护和氧化应激中的作用

γ-谷氨酰半胱氨酰甘氨酸 (GSH) 在哺乳动物细胞中至关重要,因为它具有对抗氧化应激的保护作用。它是由氨基酸在γ-谷氨酰半胱氨酸合成酶和 GSH 合成酶的作用下合成的。增加细胞 GSH 在治疗上可能是有用的,并且可以通过提供底物和 GSH 传递化合物来提高其水平 (Sezgintürk & Dinçkaya, 2011)。

2. 酶促活性与检测方法的开发

GSH 的酶促方面很重要,特别是在谷氨酸-半胱氨酸连接酶的功能中,这对于 GSH 合成至关重要。高效液相色谱等先进方法用于直接检测 GSH 相关化合物,从而促进其细胞功能的研究 (Gegg, Clark, & Heales, 2002)。

3. 对人类健康的影响

GSH 在人类健康的各个方面发挥着重要作用,包括营养代谢以及调节基因表达、细胞增殖和免疫反应等细胞事件。其缺乏与阿尔茨海默病、帕金森病和糖尿病等多种疾病有关 (Wu et al., 2004)。

4. 反应性代谢物的检测和鉴定

GSH 也用于检测反应性代谢物,利用其稳定的同位素标记和电化学性质。此应用对于了解代谢过程和药物反应至关重要 (Yan & Caldwell, 2004)。

5. 生物技术生产

微生物发酵技术的进步导致 GSH 的产量增加,GSH 被广泛用于制药、食品和化妆品等各个行业。优化这些生物过程是一个关键的研究领域 (Gong-yuan, 2004)。

6. 生物和病理研究中的分析方法

已经开发出各种分析方法来研究生物样品中的 GSH 及其相关化合物。这些方法对于了解 GSH 在氧化应激和相关病理学中的作用至关重要 (Camera & Picardo, 2002)。

作用机制

未来方向

Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits . Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning .

属性

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859082 | |

| Record name | gamma-Glutamylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-18-8 | |

| Record name | glutathione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

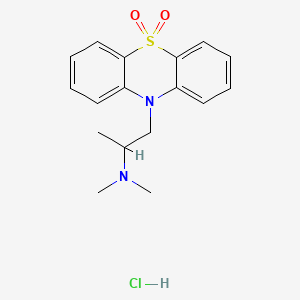

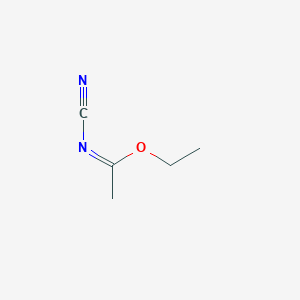

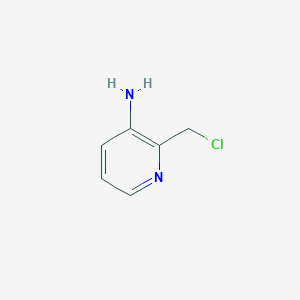

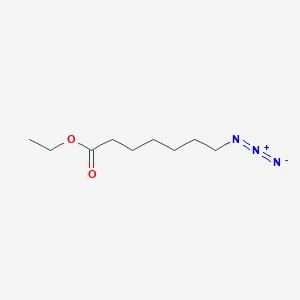

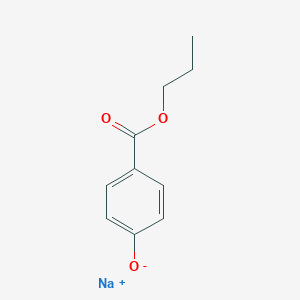

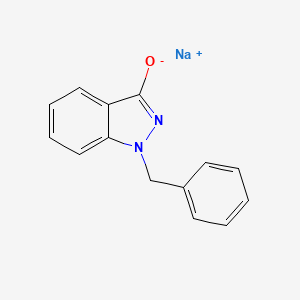

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid](/img/structure/B7819124.png)